4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid
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Overview
Description
4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid is a complex organic compound that features a piperidine ring, a benzyl group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid typically involves multiple steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Addition of Hydroxypropyl Group: The next step involves the addition of a hydroxypropyl group to the piperidine ring. This can be done through a nucleophilic substitution reaction.
Coupling with Phenol: The final step involves coupling the hydroxypropyl-substituted piperidine with phenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid involves its interaction with various molecular targets:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin.
Neurotransmitter Release: It acts as a monoamine releasing agent, selectively increasing the release of norepinephrine and dopamine.
Signal Transduction Pathways: The compound may also modulate various signal transduction pathways, including those involving G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine and benzyl moieties but lacks the hydroxypropyl and phenol groups.
Benzylpiperazine: Another piperidine derivative with similar pharmacological properties.
Tetrahydroisoquinoline: Contains a similar nitrogen-containing ring structure but differs in its overall molecular architecture.
Uniqueness
4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid is unique due to its combination of a piperidine ring, a benzyl group, and a phenol moiety, which confer distinct chemical and pharmacological properties. Its ability to act as both a monoamine oxidase inhibitor and a monoamine releasing agent sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H33NO6 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid |
InChI |
InChI=1S/C21H27NO2.C4H6O4/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-3(6)1-2-4(7)8/h2-10,16,18,21,23-24H,11-15H2,1H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
DXYXBJIMHQZKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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